molecular formula C9H10BrNO B050266 N-(5-Bromo-2-methylphenyl)acetamide CAS No. 116436-10-3

N-(5-Bromo-2-methylphenyl)acetamide

Cat. No. B050266
CAS RN: 116436-10-3
M. Wt: 228.09 g/mol
InChI Key: HCSKOFDCUTVQKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(5-Bromo-2-methylphenyl)acetamide often involves multiple steps including acetylation, halogenation, and nucleophilic substitution reactions. For example, the preparation of related acetamide derivatives typically starts from corresponding anilines or phenols, followed by reactions with acyl chlorides or anhydrides to introduce the acetamide functionality (Ghazzali et al., 2012).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to an aromatic ring, which can significantly influence the compound's electronic properties and intermolecular interactions. Studies involving X-ray crystallography and spectroscopic methods provide detailed insights into the geometrical parameters, conformational preferences, and non-covalent interactions stabilizing the crystal structures of these compounds (Moreno-Fuquen et al., 2011).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions. Their chemical behavior is often influenced by the nature of substituents on the aromatic ring, which can either withdraw or donate electrons, thus affecting the reactivity of the acetamide group. For instance, halogenated phenyl acetamides may undergo further functionalization or coupling reactions facilitated by the presence of the halogen atom (Bhagyasree et al., 2013).

Physical Properties Analysis

The physical properties of N-(5-Bromo-2-methylphenyl)acetamide, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of the bromine atom and the acetamide group contributes to the compound's polarity, potentially affecting its solubility in organic solvents and water. Similarly, related compounds exhibit specific physical characteristics that can be correlated with their molecular structure (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including N-(5-Bromo-2-methylphenyl)acetamide, are influenced by the electronic effects of substituents on the aromatic ring. For example, electron-donating groups may increase the nucleophilicity of the nitrogen atom in the acetamide group, whereas electron-withdrawing groups like bromine may enhance its electrophilic character. These effects can influence the compound's reactivity in various chemical reactions (Gul et al., 2017).

Scientific Research Applications

Biological and Environmental Impacts of Acetamide Derivatives

Research on acetamide derivatives, including their biological effects and environmental impact, provides a foundation for understanding the potential applications of N-(5-Bromo-2-methylphenyl)acetamide. For instance, a review on the toxicology of various acetamide derivatives highlighted the continued commercial importance and biological consequences of exposure to such chemicals, suggesting that data for each chemical, including acetamide derivatives, is considered separately in each section of research (Kennedy, 2001).

Advanced Oxidation Processes for Environmental Remediation

The degradation of acetaminophen, an acetamide derivative, by advanced oxidation processes (AOPs) was reviewed, summarizing the state-of-the-art in AOP systems used to treat acetaminophen from aqueous mediums. This includes insights into kinetics, mechanisms, and by-products of degradation processes. The review might offer methodological parallels for studying the environmental behavior and remediation potential of N-(5-Bromo-2-methylphenyl)acetamide (Qutob et al., 2022).

Pharmacological and Toxicological Aspects

Understanding the pharmacological and toxicological profiles of acetamide derivatives can also inform research on N-(5-Bromo-2-methylphenyl)acetamide. For example, the hepatotoxicity of acetaminophen and related fatalities offer insights into the metabolic pathways, toxic metabolites, and potential therapeutic interventions that could be applicable when considering the safety and therapeutic potential of acetamide derivatives (Tittarelli et al., 2017).

properties

IUPAC Name

N-(5-bromo-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSKOFDCUTVQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557771
Record name N-(5-Bromo-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-2-methylphenyl)acetamide

CAS RN

116436-10-3
Record name N-(5-Bromo-2-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116436-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-6-methylaniline (1.00 g , 5.37 mmol) in pyridine (8 mL) was added acetyl chloride (0.76 mL, 10.7 mmol) at 0° C. The reaction mixture was stirred at room temperature for 1 hour and concentrated. The residue was extracted with EtOAc, washed with 5% citric acid, dried over MgSO4, concentrated, and triturated with ether to give 0.750 g (61%) of the desired product as off-white crystal. MS (DCI/NH3) m/z: 227.9 (M+H)+, 229.9 (M+2+H)+; 1H NMR (300 MHz, CDCl3) δ 2.21 (s, 6H), 6.90 (m, 1H), 7.04 (d, J=8.14 Hz, 1H), 7.20 (d, J=7.80 Hz, 1H), 8.06 (s, 1H).
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1 g
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8 mL
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Yield
61%

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